2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as inhibitors ofCDK2 protein kinase , and as fluorophores for optical applications . These targets play crucial roles in cell cycle regulation and intracellular processes respectively.
Mode of Action
Similar compounds have been shown to inhibit cdk2, a protein kinase involved in cell cycle regulation . This inhibition likely occurs through the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor , it can be inferred that it may affect the cell cycle regulation pathway. Inhibition of CDK2 can halt the cell cycle, preventing cells from proliferating. This could have downstream effects on tumor growth and development.
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease.
Action Environment
One study mentions the stability of similar pyrazolo[1,5-a]pyrimidine compounds under exposure to extreme ph This suggests that the compound’s action and stability could potentially be influenced by the pH of its environment
Preparation Methods
The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-amino-6-fluoro-N-(5-fluoro-pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-carboxamide: This compound is also a kinase inhibitor but has different substituents that may affect its binding affinity and selectivity.
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo derivatives with potential anticancer properties, but with a different ring structure that may influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its photophysical properties and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-10-3-1-2-4-11(10)20(18,19)16-9-7-14-12-5-6-15-17(12)8-9/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVKMICZKIPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.